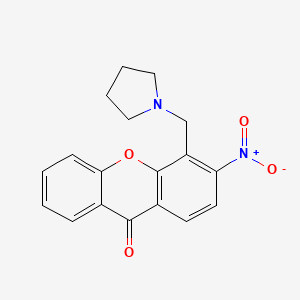
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl-, typically involves several key steps:
Formation of the Xanthone Core: The classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of Pyrrolidinylmethyl Group: This step involves the alkylation of the xanthone core with a pyrrolidinylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for xanthone derivatives often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts such as zinc chloride and phosphoryl chloride can further improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyrrolidinylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted xanthone derivatives.
Aplicaciones Científicas De Investigación
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Acridones: Similar to xanthones but with different chromophoric properties.
Uniqueness
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
43159-95-1 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
3-nitro-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H16N2O4/c21-17-12-5-1-2-6-16(12)24-18-13(17)7-8-15(20(22)23)14(18)11-19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2 |
Clave InChI |
KOHOVIGFGDGQGI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


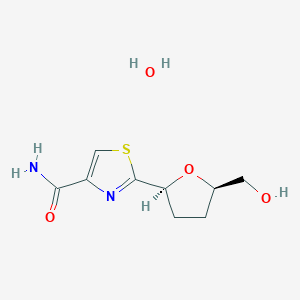
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
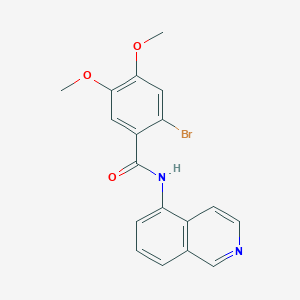
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
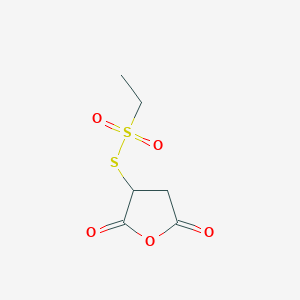
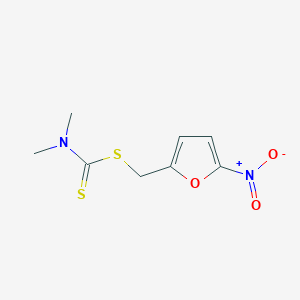
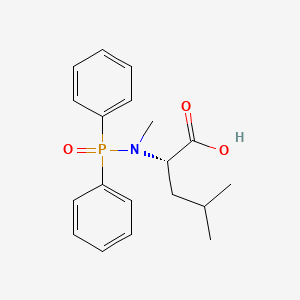
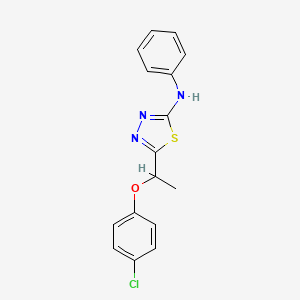
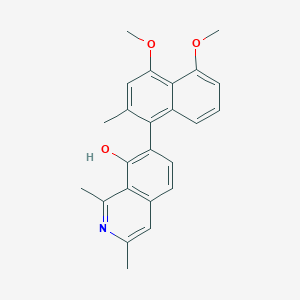
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
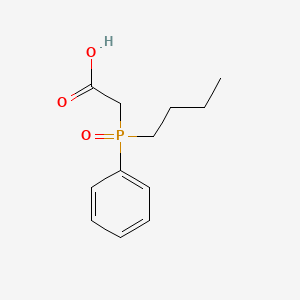
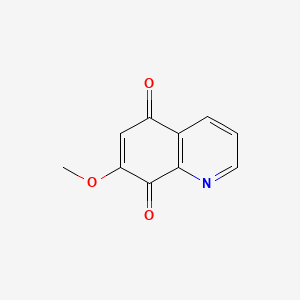
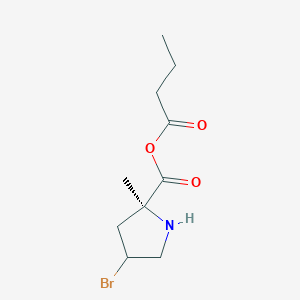
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
